4-(4-Bromophenyl)morpholin-3-one
Overview
Description
4-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-aminophenyl)morpholin-3-one, has been used as a precursor in the synthesis of factor xa inhibitors . Factor Xa is a serine protease involved in the blood coagulation process .
Mode of Action
If we consider its structural similarity to 4-(4-aminophenyl)morpholin-3-one, it might interact with its target enzyme (like factor xa) and inhibit its activity
Biochemical Pathways
Based on its potential role as a factor xa inhibitor, it could be involved in the regulation of the coagulation cascade .
Result of Action
If it acts as a Factor Xa inhibitor, it could potentially prevent the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .
Preparation Methods
The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves the reaction of 4-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring . The process can be summarized as follows:
Reaction of 4-bromophenylamine with ethylene oxide: This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenyl)morpholin-3-one has several scientific research applications:
Comparison with Similar Compounds
4-(4-Bromophenyl)morpholin-3-one can be compared with other morpholine derivatives, such as:
4-(4-Chlorophenyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom in place of bromine.
4-(4-Methylphenyl)morpholin-3-one: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-(4-bromophenyl)morpholin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBYXUOLCRIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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